molecular formula C12H18N4 B1480171 1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine CAS No. 2097970-87-9

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine

Cat. No. B1480171
CAS RN: 2097970-87-9
M. Wt: 218.3 g/mol
InChI Key: FFFWYAUTWAADIU-UHFFFAOYSA-N
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Description

The compound “1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine” is a derivative of 6,7-dihydro-5H-pyrido[2,3-c]pyridazine . It is a complex organic compound with potential applications in various fields .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent condensation . For instance, the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents can lead to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C8H9N/c1-3-7-4-2-6-9-8(7)5-1/h2,4,6H,1,3,5H2 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 119.1638 . Other physical and chemical properties specific to “1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine” were not found in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The compound has been explored as a precursor in the synthesis of heterocyclic compounds due to its unique structural features. For example, it has been used in the synthesis of triazolopyridazines and imidazopyridazines, which exhibit antihistaminic activity and the ability to inhibit eosinophil infiltration. These findings suggest potential applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Pharmaceutical Research

  • In pharmaceutical research, the compound has been identified as a critical side-chain component in the production of fourth-generation Cefpirome, a cephalosporin antibiotic. This application highlights its significance in the development of new antibiotics to combat resistant bacterial strains (Fu Chun, 2007).
  • Additionally, its derivatives have been investigated for their anticancer activity, with some compounds showing promise against various cancer cell lines. This area of research is crucial for developing novel therapeutic agents for cancer treatment (Kumar et al., 2013).

Synthetic Methodologies

  • The compound has been utilized in developing new synthetic methodologies for creating complex heterocyclic systems. For instance, studies have demonstrated its use in generating cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are of interest as potential substance P antagonists. These efforts are part of broader research aimed at discovering new treatments for neurological disorders (Wu et al., 2000).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in treating diseases such as cancer and autoimmune diseases . Additionally, novel methods of synthesis could be explored to improve the efficiency and yield of the compound .

properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c13-10-4-6-16(7-5-10)12-8-9-2-1-3-11(9)14-15-12/h8,10H,1-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFWYAUTWAADIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCC(CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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